2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride 2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1172491-02-9
VCID: VC5166691
InChI: InChI=1S/C10H12N4.ClH/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10;/h1-5,8H,6-7,11H2;1H
SMILES: C1=CC=C(C=C1)N2N=CC(=N2)CCN.Cl
Molecular Formula: C10H13ClN4
Molecular Weight: 224.69

2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride

CAS No.: 1172491-02-9

Cat. No.: VC5166691

Molecular Formula: C10H13ClN4

Molecular Weight: 224.69

* For research use only. Not for human or veterinary use.

2-(2-phenyl-2H-1,2,3-triazol-4-yl)ethan-1-amine hydrochloride - 1172491-02-9

Specification

CAS No. 1172491-02-9
Molecular Formula C10H13ClN4
Molecular Weight 224.69
IUPAC Name 2-(2-phenyltriazol-4-yl)ethanamine;hydrochloride
Standard InChI InChI=1S/C10H12N4.ClH/c11-7-6-9-8-12-14(13-9)10-4-2-1-3-5-10;/h1-5,8H,6-7,11H2;1H
Standard InChI Key NIEGBNNNGPPELE-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N2N=CC(=N2)CCN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a 1,2,3-triazole ring, a five-membered heterocycle containing three nitrogen atoms. The phenyl group at the N2 position introduces aromatic character, while the ethanamine side chain at C4 enhances solubility in polar solvents . Protonation of the amine group via hydrochloric acid stabilizes the molecule as a crystalline salt, as evidenced by its powder appearance in commercial listings .

Key structural features include:

  • Triazole ring: Contributes to π-π stacking interactions and hydrogen bonding, critical for binding to biological targets .

  • Phenyl group: Enhances lipophilicity, potentially improving membrane permeability.

  • Ethanamine hydrochloride: Increases aqueous solubility compared to the free base form, facilitating formulation in biological assays .

The SMILES notation NCCC1=NN(C2=CC=CC=C2)N=C1.[H]Cl accurately represents its connectivity .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry . A plausible pathway involves:

  • Azide formation: Reaction of 2-phenyl-2H-1,2,3-triazole-4-carbaldehyde with sodium azide to generate the corresponding azide .

  • Alkyne preparation: Propargylation of ethylamine to yield propargyl ethylamine.

  • Cycloaddition: Cu(I)-catalyzed reaction between the azide and alkyne to form the triazole core .

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Alternative metal-free methods under solvent-free conditions, as reported for related triazoles, could also be adapted .

Pharmacological Applications

CompoundEC₅₀ (μM)CC₅₀ (μM)Selectivity Index (SI)
PF-74 (Reference)0.003>20>6,667
Analog 6a-9 3.13>16.48>5.27

The ethanamine moiety may enhance binding to CA’s hydrophobic pocket, mimicking the indole group in PF-74 . Fluorine substitutions at the phenyl ring (e.g., 2-F, 3-F) could further optimize potency, as seen in related compounds .

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